molecular formula C11H9ClN2O3 B2893891 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 879068-92-5

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2893891
CAS No.: 879068-92-5
M. Wt: 252.65
InChI Key: QTHIFVZRAUUFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 879068-92-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol, belongs to the pyrimidinetrione chemical class, which is a privileged scaffold in the design of biologically active molecules . Recent scientific studies on structurally related pyrimidine-2,4,6-trione derivatives have demonstrated promising potential as therapeutic agents, with some analogs exhibiting potent anti-diabetic and anticancer activities in preclinical research . Specifically, certain 1,3-dimethylpyrimidine-2,4,6-trione derivatives have shown low IC50 values in assays against α-amylase, α-glucosidase, and in cytotoxicity studies, indicating their value as lead compounds for further investigation . The presence of the 3-chloro-4-methylphenyl substituent on the pyrimidinetrione core makes this compound a valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies. It is suited for researchers exploring new chemical entities for pharmaceutical development, particularly in the synthesis of more complex derivatives for biological screening . This product is provided with a typical purity of 97% and is accompanied by comprehensive analytical documentation, including NMR and HPLC data, to ensure batch-to-batch consistency and support rigorous research standards . This product is For Research and Development Use Only. It is not intended for human, veterinary, or household use.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6-2-3-7(4-8(6)12)14-10(16)5-9(15)13-11(14)17/h2-4H,5H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHIFVZRAUUFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3-chloro-4-methylbenzaldehyde with urea and a suitable catalyst under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Pyrimidinetrione Derivatives and Their Bioactivities

Compound Name Substituents Biological Activity (EC₅₀ or IC₅₀) Key Reference
1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione 3-chloro-4-methylphenyl Not explicitly reported; inferred similarity to CaV1.3 inhibitors
1-Cyclohexyl-3-phenethylpyrimidinetrione (23) Cyclohexyl, phenethyl EC₅₀ = 1.72 μM (SOD1 aggregation inhibition)
1-(2-Cyclohexenylethyl)-3-phenethylpyrimidinetrione (25) Cyclohexenylethyl, phenethyl EC₅₀ = 1.41 μM (SOD1 aggregation inhibition)
1-(3-Chlorophenethyl)-3-cyclopentylpyrimidinetrione (49) 3-Chlorophenethyl, cyclopentyl CaV1.3 inhibition; HPLC purity >99%
5-(4-Methoxybenzylidene)pyrimidinetrione (4b) 4-Methoxybenzylidene Antiproliferative activity (ovarian/breast cancer)
5-[(3-Nitrophenyl)prop-2-en-1-ylidene]pyrimidinetrione (5e) 3-Nitrophenylpropenylidene Potent antitumor activity (Dalton’s lymphoma)

Key Observations :

  • Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound likely enhances lipophilicity and target binding compared to non-halogenated analogs (e.g., phenethyl derivatives in ). Chlorine atoms are known to improve metabolic stability and receptor affinity .
  • Anticancer Applications : Derivatives with arylidene substituents (e.g., 4b , 5e ) exhibit antiproliferative and antitumor activities, highlighting the role of conjugated systems in DNA interaction .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Melting Point (°C) HPLC Purity Optical Rotation ([α]²⁵D)
Target Compound C₁₁H₉ClN₂O₃ Not reported Not reported Not reported
Compound 49 C₁₉H₂₁ClN₂O₃ 131–133 99.0% +9.4 (CHCl₃)
Compound 51 C₁₉H₂₁ClN₂O₃ Not reported 99.0% -9.1 (CHCl₃)
Compound 86 C₁₇H₁₇Cl₂N₂O₃ 163–166 98.5% Not reported

Key Observations :

  • Chirality : Enantiomers (e.g., 49 vs. 51 ) exhibit opposite optical rotations, indicating stereochemical influences on activity .
  • Purity : Most analogs achieve >95% HPLC purity, ensuring reliable biological data .

Structure-Activity Relationship (SAR)

N1-Substituents : Bulky groups (e.g., bicyclo[2.2.1]heptyl in 49 ) enhance CaV1.3 selectivity by occupying hydrophobic pockets .

C3-Substituents : Arylalkyl chains (e.g., phenethyl in 23 ) improve solubility and aggregation inhibition .

C5 Modifications : Benzylidene or propenylidene groups (e.g., 4b , 5e ) enable π-π stacking with DNA or enzymes, critical for anticancer activity .

Biological Activity

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, with the CAS number 879068-92-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloro-substituted aromatic ring and a trione functional group, suggesting possible interactions with biological targets.

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.66 g/mol
  • Purity : ≥95% .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrimidine derivatives are known to play significant roles in nucleic acid metabolism and may act as enzyme inhibitors or modulators.

Biological Activities

Recent studies have investigated the biological activities of similar pyrimidine compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Pyrimidine derivatives have been reported to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cell migration and invasion in epidermal carcinoma cells .
  • Antiviral Activity : Targeting the pyrimidine biosynthesis pathway has been identified as a potential strategy for antiviral drug development. Inhibitors of this pathway have demonstrated effectiveness against viruses such as hepatitis E virus (HEV) by reducing viral replication .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyrimidine derivatives:

  • Inhibition Studies : A related study demonstrated that certain pyrimidine nucleoside analogs significantly inhibited cell proliferation in vitro. The activity was linked to their structural similarity to natural nucleosides .
  • Enzyme Inhibition : Research on β-glucuronidase inhibitors showed that modifications in the pyrimidine structure could enhance inhibitory potency. This suggests that similar modifications in this compound could yield compounds with improved biological activity .
  • Antiplasmodial Activity : The synthesis of ferrocene-pyrimidine conjugates has revealed promising antimalarial properties against Plasmodium falciparum. This indicates that pyrimidine derivatives can be tailored for specific therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Related Compounds Observed Effects
AnticancerChloroethyl pyrimidine nucleosidesInhibition of cell proliferation and migration
AntiviralPyrimidine biosynthesis inhibitorsReduction in HEV replication
Enzyme Inhibitionβ-glucuronidase inhibitorsPotent inhibition with IC50 values <10 µM
AntimalarialFerrocene-pyrimidine conjugatesSignificant activity against Plasmodium falciparum

Q & A

Q. What are the recommended methods for synthesizing and purifying pyrimidinetrione derivatives like 1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-trione?

Methodological Answer:

  • Synthesis : Pyrimidinetrione derivatives are typically synthesized via condensation reactions. For example, substituents like aryl or alkyl groups are introduced through nucleophilic substitution or coupling reactions.
  • Purification : Post-synthesis, vacuum drying at 60°C is used to remove solvents. Recrystallization (e.g., from ether/hexane mixtures) or silica gel chromatography (using gradients like 10–50% ethyl acetate in hexane) ensures high purity (>95%) .
  • Example : In , derivatives were purified via ether/hexane recrystallization, yielding compounds with >95% purity confirmed by elemental analysis .

Q. How are structural confirmations performed for pyrimidinetrione derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical. For instance, the pyrimidinetrione core shows characteristic carbonyl signals (δ ~160–170 ppm in ¹³C NMR) and NH/aromatic proton resonances (e.g., δ 7.15–6.84 ppm for aryl groups) .
  • Elemental Analysis : Confirms empirical formulas (e.g., C, H, N within 0.2% of calculated values). reports a derivative with C: 66.50% (calc. 66.65%), validating synthesis accuracy .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, as seen in for calcium channel inhibitors .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence bioactivity in pyrimidinetrione derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Halogenation : Chlorine at the 4-position (e.g., 4-chlorophenethyl in ) enhances potency, with EC50 values as low as 0.71 μM for mutant SOD1 aggregation inhibition .
    • Bulk and Stereochemistry : Bulky groups (e.g., bicyclo[2.2.1]heptane in ) improve selectivity. Enantiomer 51 (HPLC purity: 99%) showed higher stereochemical specificity for CaV1.3 channels .
    • Table 1 : Bioactivity variation with substituents (from ):
CompoundSubstituentsEC50 (μM)
23Cyclohexyl, Phenethyl1.12
294-Chlorophenethyl0.71
304-Methoxyphenethyl3.39

Q. What strategies resolve contradictions between in vitro and cellular assay data for pyrimidinetriones?

Methodological Answer:

  • Assay Optimization :
    • Membrane Permeability : Use lipophilic analogs (e.g., trifluoromethyl groups in ) to improve cellular uptake .
    • Metabolic Stability : Test compounds in hepatocyte models to identify degradation pathways.
  • Example : In , STAT3 inhibitors showed IC50 values of 2.5–3.8 μM in biochemical assays but reduced Panc-1 cell viability, suggesting off-target effects. Follow-up SPR assays confirmed direct STAT3 binding (KD: 10.7 µM) .

Q. What computational methods validate interaction mechanisms of pyrimidinetriones with biological targets?

Methodological Answer:

  • Docking Studies : used AutoDock to model STAT3 DNA-binding domain (DBD) interactions. Bulky R1 groups (e.g., 4-chlorophenylthio) blocked DNA binding, correlating with activity .
  • 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) identified electrostatic/hydrophobic requirements. For example, 4-chlorophenyl at R2 enhanced STAT3 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 20 ns trajectories for calcium channel inhibitors in ) .

Q. How is target engagement validated for pyrimidinetriones in complex biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Directly measures binding kinetics. Compound 12 in showed KD = 10.7 µM for STAT3, confirming target specificity .
  • Electrophoretic Mobility Shift Assay (EMSA) : Quantifies DNA-protein binding inhibition. Dose-dependent STAT3-DNA disruption (IC50: 2.5 µM) validated functional effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirms compound-induced target stabilization in live cells (e.g., mutant SOD1 in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.